molecular formula C21H28ClNO4 B585748 5-Hydroxy Propafenone Hydrochloride-d5 CAS No. 1188265-48-6

5-Hydroxy Propafenone Hydrochloride-d5

Cat. No.: B585748
CAS No.: 1188265-48-6
M. Wt: 398.939
InChI Key: FAYLNKVZLXBDBE-BQAHAFBHSA-N
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Description

Overview of Propafenone (B51707) Metabolism and the Significance of 5-Hydroxy Propafenone as a Major Metabolite

Propafenone is a class Ic antiarrhythmic drug used in the management of various heart rhythm disorders. oup.com Its metabolism in the body is complex and subject to genetic variability, primarily occurring in the liver. drugs.comrxlist.com There are two main genetically determined metabolic pathways. drugs.comrxlist.com In the majority of the population (over 90%), classified as extensive metabolizers, propafenone is rapidly and extensively converted into two primary active metabolites. drugs.comrxlist.com

The formation of 5-hydroxypropafenone (B19502) is mediated by the cytochrome P450 isoenzyme CYP2D6. drugs.comresearchgate.net A second metabolite, N-depropylpropafenone (norpropafenone), is formed through the action of both CYP3A4 and CYP1A2. drugs.comrxlist.com The 5-hydroxypropafenone metabolite is particularly significant as it exhibits pharmacological activity and can accumulate in plasma to concentrations similar to the parent drug during long-term therapy. oup.com This metabolite is also a potent sodium channel blocker. oup.com

Rationale for Utilizing Deuterated Analogues in Pharmaceutical and Biomedical Sciences

The use of deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), is a strategic approach in pharmaceutical and biomedical sciences. nih.gov This substitution can significantly alter the pharmacokinetic properties of a drug or, as in the case of 5-Hydroxy Propafenone Hydrochloride-d5, create a superior internal standard for bioanalytical assays. nih.govresearchgate.net The fundamental principle behind the utility of deuteration is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, breaking a C-D bond requires more energy, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. acs.org

When used as internal standards in mass spectrometry, deuterated compounds like this compound are considered the gold standard. aptochem.com Because their physicochemical properties are nearly identical to the non-deuterated analyte, they co-elute during chromatography and have the same extraction recovery and ionization response. aptochem.com This allows for precise correction of any analyte loss or variation during sample processing and analysis, leading to highly accurate and robust quantification. researchgate.net The mass difference ensures that the internal standard's signal does not interfere with the analyte's signal in the mass spectrometer. aptochem.com

In drug development, deuteration can be used to improve a drug's metabolic profile, potentially reducing the formation of unwanted metabolites, increasing its biological half-life, and allowing for lower or less frequent dosing. nih.govisotope.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. nih.govwikipedia.org

Historical Context and Evolution of Stable Isotope Labeled Internal Standards in Mass Spectrometry

The application of stable isotopes in scientific research has a long history, but their combination with mass spectrometry for quantitative bioanalysis has seen significant evolution. Early isotope dilution studies in the 1940s laid the groundwork for this methodology. researchgate.net However, it was the advancement and increased accessibility of mass spectrometry technologies, particularly liquid chromatography-mass spectrometry (LC-MS), that propelled SIL compounds to the forefront of bioanalysis. crimsonpublishers.comresearchgate.net

Initially, in the absence of readily available SIL compounds, bioanalytical methods often relied on structural analogues as internal standards. scispace.com These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While useful, structural analogues can have different chromatographic retention times, extraction efficiencies, and ionization responses, leading to potential inaccuracies in quantification. scispace.com

The development of synthetic methods to incorporate stable isotopes like deuterium, ¹³C, and ¹⁵N into complex molecules made it feasible to produce SIL versions of analytes. crimsonpublishers.com Researchers quickly recognized that a stable isotope-labeled version of the analyte is the most appropriate internal standard for LC-MS bioanalysis. aptochem.com This is because it behaves virtually identically to the analyte throughout the entire analytical process, correcting for matrix effects and variability in ionization. crimsonpublishers.com Regulatory agencies now recommend the use of SIL internal standards for bioanalytical method validation to ensure the reliability of data submitted for drug approval. nih.govtandfonline.com This shift from structural analogues to SIL internal standards represents a major step forward in achieving the high levels of accuracy, precision, and robustness required in modern pharmaceutical and clinical analysis. crimsonpublishers.com

Data Tables

Properties of this compound

PropertyValueSource
Chemical Name 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d5)phenyl)-3-phenylpropan-1-one hydrochloride synzeal.comalentris.org
Molecular Formula C₂₁H₂₃D₅ClNO₄ pharmaffiliates.com
Molecular Weight 398.94 g/mol pharmaffiliates.com
CAS Number 1215370-87-8 alentris.orgchemicalbook.com
Form Solid chemicalbook.com
Color Off-White To Pale Yellow chemicalbook.com
Storage Temperature -20°C Freezer chemicalbook.com
Application Labeled analogue of 5-Hydroxy Propafenone Hydrochloride, used as an internal standard. pharmaffiliates.com

Properties

CAS No.

1188265-48-6

Molecular Formula

C21H28ClNO4

Molecular Weight

398.939

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D;

InChI Key

FAYLNKVZLXBDBE-BQAHAFBHSA-N

SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride;  GPV 129-d5; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for 5 Hydroxy Propafenone Hydrochloride D5

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

Regiospecific Labeling Techniques

Regiospecific labeling, the placement of isotopes at defined atomic positions, is crucial for obtaining precise information from metabolic and mechanistic studies. For a molecule like 5-Hydroxy Propafenone (B51707), achieving regiospecific deuteration on the propoxy side chain is paramount. This is typically accomplished by employing a starting material that already contains the deuterium atoms in the desired locations. One of the most effective strategies for this is the use of deuterated building blocks during the synthesis. For the synthesis of 5-Hydroxy Propafenone-d5, a key deuterated intermediate is epichlorohydrin-d5. The use of this reagent ensures that the five deuterium atoms are specifically incorporated into the three-carbon chain of the propoxy group.

Other regiospecific labeling techniques include metal-catalyzed C-H activation/deuteration, which can selectively replace hydrogen with deuterium at specific sites, often directed by a functional group within the molecule. While powerful, these methods require careful optimization to achieve the desired selectivity in complex molecules.

Considerations for Deuterium Exchange and Stability of Labeling

A critical consideration in the design and synthesis of deuterated compounds is the stability of the deuterium label. The C-D bond is stronger than the C-H bond, which is the basis for the kinetic isotope effect often exploited in drug metabolism studies. However, under certain chemical conditions, such as in the presence of strong acids or bases, or through enzymatic processes, deuterium atoms can be exchanged for protons from the surrounding medium.

In the context of 5-Hydroxy Propafenone Hydrochloride-d5, the deuterium atoms are attached to aliphatic carbons, which are generally stable and not prone to exchange under physiological conditions. The stability of the label is a key attribute, ensuring that the isotopic integrity of the molecule is maintained throughout its use in analytical or biological systems. It is essential to consider the potential for back-exchange during the synthesis, purification, and storage of the labeled compound. Careful selection of reaction conditions and purification methods is necessary to minimize any loss of the deuterium label.

Multistep Synthetic Pathways to this compound

The synthesis of this compound is a multistep process that requires careful planning and execution to achieve the desired product with high chemical and isotopic purity. A plausible synthetic route involves the preparation of the core 5-hydroxy propafenone structure followed by the introduction of the deuterated side chain.

Precursor Selection and Derivatization

A key precursor for the synthesis of the 5-hydroxy propafenone core is a protected version of 2',5'-dihydroxypropiophenone. A common strategy involves the use of a benzyl protecting group for the 5-hydroxyl group to prevent unwanted side reactions during the subsequent synthetic steps. The synthesis of 5-hydroxy and 5-benzyloxy analogs of propafenone has been described, providing a foundational methodology. researchgate.net

The key steps in a likely synthetic pathway are outlined below:

Protection of 2',5'-dihydroxypropiophenone: The 5-hydroxyl group of 2',5'-dihydroxypropiophenone is selectively protected, for example, as a benzyl ether, to yield 2'-hydroxy-5'-benzyloxypropiophenone.

Alkylation with Deuterated Epichlorohydrin: The resulting protected phenol is then alkylated with commercially available epichlorohydrin-d5. This reaction introduces the deuterated three-carbon chain with an epoxide functionality.

Epoxide Ring Opening: The epoxide ring is subsequently opened by reaction with propylamine. This step introduces the propylamino group, completing the side chain of the propafenone analog.

Deprotection: The benzyl protecting group is then removed to unveil the 5-hydroxyl group. This is typically achieved through catalytic hydrogenation.

Salt Formation: Finally, the resulting 5-hydroxy propafenone-d5 free base is treated with hydrochloric acid to form the stable hydrochloride salt.

StepReactantsKey TransformationProduct
12',5'-Dihydroxypropiophenone, Benzyl halideSelective protection of the 5-hydroxyl group2'-Hydroxy-5'-benzyloxypropiophenone
22'-Hydroxy-5'-benzyloxypropiophenone, Epichlorohydrin-d5Alkylation to introduce the deuterated epoxide side chain1-(2-(Oxiran-2-ylmethoxy-d5)-5-(benzyloxy)phenyl)propan-1-one
3Deuterated epoxide intermediate, PropylamineNucleophilic opening of the epoxide ring1-(5-(Benzyloxy)-2-(2-hydroxy-3-(propylamino)propoxy-d5)phenyl)propan-1-one
4Protected 5-hydroxy propafenone-d5 analogRemoval of the benzyl protecting group5-Hydroxy propafenone-d5
55-Hydroxy propafenone-d5Reaction with hydrochloric acidThis compound

Purification and Isolation Methodologies for Deuterated Compounds

The purification of deuterated compounds is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of propafenone and its metabolites, and it is equally applicable to their deuterated analogs. nih.govtaylorfrancis.comnih.gov

Reverse-phase HPLC is a common method for the separation of propafenone and its metabolites. The choice of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a mixture of acetonitrile and a buffered aqueous solution) is optimized to achieve good resolution between the desired product and any impurities. The purified fractions containing 5-Hydroxy Propafenone-d5 are collected, and the solvent is removed to yield the purified compound. The final product is then converted to the hydrochloride salt, which often improves its stability and handling properties.

Purification TechniquePrincipleApplication in 5-Hydroxy Propafenone-d5 Synthesis
Flash ChromatographySeparation based on polarity on a silica gel column.Initial purification of synthetic intermediates.
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on differential partitioning between a mobile and stationary phase.Final purification of 5-Hydroxy Propafenone-d5 to achieve high chemical purity.
CrystallizationFormation of a solid crystalline material from a solution.Purification and isolation of the final hydrochloride salt.

Characterization of Isotopic Enrichment and Purity

Following synthesis and purification, it is essential to thoroughly characterize the final product to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ion, the number of deuterium atoms incorporated into the molecule can be confirmed. The relative abundance of the molecular ions corresponding to the d5-labeled compound and any residual lower deuterated or non-deuterated species is used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the position of the deuterium labels. In the ¹H NMR spectrum of 5-Hydroxy Propafenone-d5, the signals corresponding to the protons on the propoxy side chain would be absent or significantly reduced in intensity. researchgate.net Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of the location of the deuterium atoms. blogspot.com

Analytical TechniqueInformation ObtainedRelevance for 5-Hydroxy Propafenone-d5
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and isotopic distribution.Confirms the molecular formula and determines the isotopic enrichment by analyzing the relative abundance of isotopologues.
Proton Nuclear Magnetic Resonance (¹H NMR)Information about the number and environment of protons.Confirms the absence of protons at the deuterated positions of the propoxy side chain.
Deuterium Nuclear Magnetic Resonance (²H NMR)Direct detection of deuterium nuclei.Provides direct evidence for the presence and location of deuterium atoms in the molecule.
High-Performance Liquid Chromatography (HPLC)Assessment of chemical purity.Determines the percentage of the desired compound relative to any chemical impurities.

Advanced Spectroscopic Techniques for Deuterium Content Determination (e.g., NMR, Mass Spectrometry)

The confirmation of isotopic labeling and the determination of deuterium content are critical quality control steps in the synthesis of deuterated standards. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the successful incorporation of the five deuterium atoms by analyzing the mass-to-charge ratio (m/z) of the molecular ion. The deuterated compound will exhibit a mass increase of five units compared to its unlabeled counterpart. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the presence of the deuterium atoms.

Table 1: Mass Spectrometry Data for Deuterium Content Verification
CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Observed Mass Shift
5-Hydroxy PropafenoneC₂₁H₂₇NO₄358.2-
5-Hydroxy Propafenone-d5C₂₁H₂₂D₅NO₄363.2+5 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 5-Hydroxy Propafenone-d5, the signals corresponding to the protons on the phenyl ring of the 3-phenylpropan-1-one moiety are expected to be absent or significantly diminished. This provides direct evidence of successful deuteration at these specific positions.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

Table 2: Expected NMR Spectroscopic Data for Deuteration Confirmation
TechniqueExpected ObservationPurpose
¹H NMRAbsence of aromatic signals for the C₆H₅ group attached to the propanone chain.Confirms replacement of protons with deuterium at specific sites.
²H NMRPresence of a signal in the aromatic region.Directly detects the incorporated deuterium atoms.

Chromatographic Purity Assessment of Synthetic Deuterated Standards

The chemical purity of the synthesized this compound is as important as its isotopic enrichment. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such analytical standards. lgcstandards.com The goal is to separate the main deuterated compound from any starting materials, non-deuterated analogs, or by-products generated during the synthesis.

A common method involves reverse-phase HPLC, typically using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727). Detection is often performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 210 nm). lgcstandards.com The purity is determined by calculating the area of the main peak relative to the total area of all observed peaks. For use as a reference standard, the purity is generally expected to be greater than 95%. sussex-research.com

Table 3: Typical HPLC Parameters for Purity Assessment
ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and water with 0.1% Formic Acid
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Expected ResultA single major peak with purity >95% sussex-research.com

Advanced Analytical Applications of 5 Hydroxy Propafenone Hydrochloride D5 As an Internal Standard

Method Development and Validation in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The development of robust and reliable LC-MS/MS methods for the quantification of 5-Hydroxy Propafenone (B51707) in complex biological matrices, such as human plasma, is critically dependent on the use of an appropriate internal standard. nih.gov 5-Hydroxy Propafenone-d5 is ideal for this purpose, as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby ensuring the integrity of the quantitative results. cphi-online.com Method development involves the careful optimization of both chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and efficiency.

The primary goal of chromatographic optimization is to achieve symmetric peak shapes, adequate retention, and baseline separation of the analytes from endogenous matrix components, while ensuring that the deuterated internal standard (5-Hydroxy Propafenone-d5) and the unlabeled analyte (5-Hydroxy Propafenone) have nearly identical retention times. This co-elution is crucial for effective correction of matrix effects. scholarsresearchlibrary.com

Separation is typically accomplished using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. nih.gov C18 and C8 columns are commonly employed due to their hydrophobicity, which is well-suited for the retention of propafenone and its metabolites. nveo.orgnih.gov Mobile phases generally consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component containing an additive like formic acid or ammonium (B1175870) formate/acetate to improve peak shape and ionization efficiency. scholarsresearchlibrary.comoup.com Gradient or isocratic elution can be used, with run times often being very short (under 5 minutes) to facilitate high-throughput analysis. scholarsresearchlibrary.comnih.gov

Table 1: Examples of Chromatographic Conditions for 5-Hydroxy Propafenone Analysis

ParameterCondition 1Condition 2Condition 3
Column Gemini C18 (75 x 4.6 mm, 3.0 µm) scholarsresearchlibrary.comHedera ODS-2 C18 nih.govoup.comThermo Betabasic C8 (100 mm x 4.6 mm, 5 µm) nveo.org
Mobile Phase A: 10mM Ammonium Formate (pH 3.0) B: Methanol (20:80 v/v) scholarsresearchlibrary.comA: 5mM Ammonium Acetate with 0.2% Formic Acid (pH 3.2) B: Methanol (32:68 v/v) nih.govoup.comA: 0.1% Formic Acid in Water B: Methanol (20:80 v/v) nveo.org
Flow Rate 0.5 mL/min scholarsresearchlibrary.com0.4 mL/min nih.govoup.com1.0 mL/min nveo.org
Column Temp. 35°C scholarsresearchlibrary.comNot Specified40°C nveo.org

Mass spectrometry, particularly tandem mass spectrometry (MS/MS) using a triple quadrupole instrument, provides the high selectivity and sensitivity required for quantifying low concentrations of drugs and metabolites in biological fluids. scispace.com Detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode. scholarsresearchlibrary.comnih.gov

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). scispace.com This process significantly reduces chemical noise and enhances selectivity.

The MRM transitions for 5-Hydroxy Propafenone and its d5-labeled internal standard are optimized by infusing standard solutions of each compound into the mass spectrometer. The precursor ion for 5-Hydroxy Propafenone-d5 will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than the unlabeled analyte. The product ion may or may not show a mass shift, depending on whether the deuterium (B1214612) atoms are located on the fragmented portion of the molecule. For instance, in one validated method, the related compound Propafenone-d5 showed a shift in both the precursor and product ions compared to unlabeled Propafenone. scholarsresearchlibrary.com

Table 2: Example of Optimized Mass Spectrometric Parameters for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
5-Hydroxy Propafenone358.3 scholarsresearchlibrary.com116.2 scholarsresearchlibrary.com31 scholarsresearchlibrary.com
Propafenone-d5 (IS)*347.1 scholarsresearchlibrary.com121.1 scholarsresearchlibrary.com28 scholarsresearchlibrary.com

*Note: Data for Propafenone-d5 is shown as a close structural analog to illustrate the mass shift in a deuterated standard. The precursor for 5-Hydroxy Propafenone-d5 would be ~m/z 363.3.

Biological matrices like plasma are complex and contain numerous endogenous components (e.g., phospholipids (B1166683), salts) that can interfere with the ionization of the target analyte in the ESI source. This phenomenon, known as the matrix effect, can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable results. scholarsresearchlibrary.com

The use of a co-eluting, stable isotope-labeled internal standard like 5-Hydroxy Propafenone-d5 is the most effective strategy to compensate for these matrix effects. scholarsresearchlibrary.com Because the deuterated standard has virtually identical chemical properties and chromatographic behavior to the native analyte, it is affected by matrix interferences in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by the matrix is normalized, ensuring that the final calculated concentration is accurate and precise. scholarsresearchlibrary.com Studies have demonstrated that even when different lots of human plasma are analyzed, the use of a deuterated standard results in no significant matrix effect. scholarsresearchlibrary.com

A critical phase of method development is validation, which demonstrates that the analytical procedure is suitable for its intended purpose. The inclusion of 5-Hydroxy Propafenone-d5 as an internal standard is instrumental in meeting the stringent validation requirements set by regulatory agencies.

Accuracy refers to the closeness of the measured concentration to the true value, often expressed as percent accuracy or percent bias. Precision describes the degree of scatter between a series of measurements, expressed as the percent coefficient of variation (%CV). scholarsresearchlibrary.com

Validation protocols assess accuracy and precision at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. scholarsresearchlibrary.comnih.gov The use of 5-Hydroxy Propafenone-d5 consistently enables methods to achieve high levels of accuracy and precision, with %CV values typically well below 15% and accuracy values within ±15% of the nominal concentration (or ±20% at the LLOQ), which is the standard acceptance criteria for bioanalytical methods.

Table 3: Representative Inter-Day Accuracy and Precision Data for 5-Hydroxy Propafenone Using a Deuterated Internal Standard

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
5-OH Propafenone0.25 (LLOQ)0.24999.88.17
5-OH Propafenone0.75 (LQC)0.812108.38.07
5-OH Propafenone125.0 (MQC)122.197.74.92
5-OH Propafenone200.0 (HQC)195.897.94.92

Data adapted from a validated LC-MS/MS method. scholarsresearchlibrary.com

Evaluation of Analytical Method Performance Attributes Utilizing 5-Hydroxy Propafenone Hydrochloride-d5

Linearity and Dynamic Range Determination

In quantitative bioanalysis, establishing the linearity of an analytical method is fundamental to ensure that the response of the instrument is proportional to the concentration of the analyte over a specified range. ich.org The use of a stable isotope-labeled internal standard like 5-Hydroxy Propafenone-d5 is crucial in constructing a reliable calibration curve. The internal standard helps to correct for variations in instrument response and sample processing. scioninstruments.com

A typical validation process involves creating a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of the analyte (5-Hydroxy Propafenone) and a constant concentration of the internal standard (5-Hydroxy Propafenone-d5). The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration. A linear relationship, typically evaluated using a regression equation with a weighting factor (e.g., 1/x²), confirms the method's suitability for quantification. scholarsresearchlibrary.com The acceptance criterion for a calibration curve generally requires the correlation coefficient (r²) to be ≥0.99 and the back-calculated concentrations of the standards to be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). nih.govpmda.go.jp

Research findings from various studies have established linear dynamic ranges for the quantification of 5-Hydroxy Propafenone, facilitated by the use of deuterated internal standards. These ranges are designed to cover clinically relevant concentrations of the metabolite in biological samples.

Table 1: Reported Linearity Ranges for 5-Hydroxy Propafenone in Bioanalytical Methods This table is interactive. You can sort and filter the data.

Analyte Internal Standard Type Linearity Range (ng/mL) Correlation Coefficient (r²) Matrix Reference
5-Hydroxypropafenone (B19502) Propafenone-d5 0.25 - 250.00 ≥0.99 Human Plasma scholarsresearchlibrary.com
5-Hydroxypropafenone Carbamazepine 1.0 - 500 Not Specified Human Plasma nih.gov
5-Hydroxypropafenone Amlodipine 5.11 - 1000 ≥0.99 Human Dried Blood Spots nih.gov
5-Hydroxypropafenone Propafenone-d7 0.496 - 504.079 >0.99 Human Plasma nveo.org
Recovery and Extraction Efficiency Studies

The recovery of an analyte from a biological matrix is a critical parameter in bioanalytical method validation. It assesses the efficiency of the extraction process by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard solution containing the same concentration. texilajournal.com An ideal internal standard, such as 5-Hydroxy Propafenone-d5, is expected to exhibit the same extraction recovery as the analyte because of their near-identical chemical and physical properties. aptochem.com This co-behavior allows the internal standard to compensate for losses or variability during the sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). aptochem.com

For instance, studies have employed various extraction techniques for propafenone and its metabolites. A novel Hybrid SPE-Phospholipid technology has been used to effectively remove phospholipids from plasma samples, which can otherwise interfere with mass spectrometry results and decrease method robustness. scholarsresearchlibrary.com Other methods utilize simple protein precipitation with methanol or acetonitrile, which is a rapid and efficient way to prepare samples for LC-MS/MS analysis. oup.comresearchgate.net The consistency of the analyte-to-internal standard peak area ratio across different samples indicates that the internal standard has effectively tracked the analyte through the extraction process, correcting for any inconsistencies and ensuring accurate quantification.

Selectivity and Specificity Considerations

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. pmda.go.jpeuropa.eu Specificity is a measure of how uniquely the method identifies the analyte. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using modes like Multiple Reaction Monitoring (MRM).

The use of 5-Hydroxy Propafenone-d5 as an internal standard is paramount for ensuring selectivity. During method validation, selectivity is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and the internal standard. pmda.go.jp Regulatory guidelines stipulate that the response from any interfering components in the blank matrix should not be more than 20% of the response at the LLOQ for the analyte and not more than 5% of the response for the internal standard. pmda.go.jp The distinct mass-to-charge (m/z) ratio of the deuterated internal standard allows the mass spectrometer to differentiate it from the analyte and any other co-eluting substances, thereby preventing cross-talk and ensuring that the quantification is not skewed by matrix effects or other interferences. scholarsresearchlibrary.comoup.com

Long-Term Stability of the Internal Standard in Analytical Solutions and Biological Matrices

Ensuring the stability of the analyte and the internal standard in various solutions and under different storage conditions is a cornerstone of bioanalytical method validation. europa.eu Stability studies are conducted to guarantee that the concentration of the analyte does not change from the time of sample collection to the time of analysis. 5-Hydroxy Propafenone-d5, as a stable isotope-labeled compound, is expected to have identical stability characteristics to the native 5-Hydroxy Propafenone.

Validation protocols require a comprehensive evaluation of stability under several conditions:

Stock and Working Solution Stability: The stability of the internal standard in its stock and working solutions is tested under defined storage conditions.

Freeze-Thaw Stability: This test assesses the stability of the analyte in the biological matrix after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation and handling time. europa.eu

Long-Term Stability: The stability of the analyte in the matrix is confirmed over the intended storage period, typically at -20°C or -70°C. europa.eu

The use of a stable internal standard like 5-Hydroxy Propafenone-d5 is critical in these assessments. Any degradation of the analyte during storage or processing would be mirrored by the internal standard, and the constant analyte/internal standard ratio would ensure that the calculated concentration remains accurate. scispace.com

Application in Direct Analysis in Real Time-Mass Spectrometry (DART-MS/MS) Methods

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. bruker.com This technique is increasingly being applied in forensic science and clinical monitoring for its high-throughput capabilities. researchgate.netnih.gov

A DART-MS/MS method has been successfully developed and validated for the rapid and simultaneous quantification of five anti-arrhythmic drugs, including propafenone and its metabolite 5-hydroxypropafenone, in human serum. researchgate.netnih.gov In this method, isotope-labeled internal standards, including a deuterated form of 5-hydroxypropafenone, are added to the serum samples, followed by a simple protein precipitation step. researchgate.net The sample is then directly ionized by the DART source and analyzed by the mass spectrometer.

The key advantage of this approach is speed; the total analysis time can be as short as 30 seconds per sample, as it eliminates the need for chromatographic separation. researchgate.netnih.gov Despite the lack of chromatography, the method demonstrated excellent linearity, accuracy (86.1-109.9%), and precision (≤ 14.3%) with minimal matrix effects. nih.gov The use of 5-Hydroxy Propafenone-d5 is essential in this high-speed technique to provide the necessary internal calibration, ensuring data integrity and accurate quantification in a complex matrix without chromatographic cleanup. chemrxiv.org

Comparative Analysis of Stable Isotope Labeled Versus Structural Analogue Internal Standards

In quantitative mass spectrometry, the choice of internal standard is critical. The two main types are stable isotope-labeled (SIL) internal standards, like 5-Hydroxy Propafenone-d5, and structural analogue internal standards, which are different but structurally similar molecules.

While structural analogues can be used, they are not ideal. Because their physicochemical properties (e.g., pKa, polarity, boiling point) differ from the analyte, their behavior during extraction, chromatography, and ionization may not be identical. This can lead to inaccuracies, especially when significant matrix effects are present. scispace.com

SIL internal standards are considered the superior choice for quantitative bioanalysis. scispace.comkcasbio.com Their properties are nearly identical to the analyte, meaning they co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's source. aptochem.comkcasbio.com This allows the SIL internal standard to more effectively compensate for variability throughout the entire analytical process. However, it is important to note that even SIL internal standards are not a panacea; in some cases, they can mask underlying issues with the assay, such as poor recovery or stability, because they compensate for these problems so effectively. scispace.com Despite this, the significant improvement in assay performance and data reliability generally makes SIL standards the preferred option. scispace.comkcasbio.com

Advantages of Deuterated Internal Standards in Bioanalysis

The use of deuterated internal standards like 5-Hydroxy Propafenone-d5 offers numerous advantages that are critical for the development of robust and reliable bioanalytical methods. clearsynth.com

Compensation for Matrix Effects: This is a primary advantage. Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate results. kcasbio.com Since a deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal. texilajournal.comkcasbio.com

Correction for Procedural Variability: The internal standard corrects for variations at multiple stages of the analytical process, including sample extraction, potential degradation, and injection volume. aptochem.com Because the deuterated standard behaves identically to the analyte, any loss or variation is mirrored, and the ratio of analyte to internal standard remains constant.

Improved Accuracy and Precision: By correcting for both matrix effects and procedural inconsistencies, deuterated standards significantly enhance the accuracy and precision of the quantitative results. texilajournal.comclearsynth.com This leads to more reliable data for pharmacokinetic and other clinical studies.

Enhanced Method Robustness: Assays that incorporate deuterated internal standards are generally more robust and less prone to failure. aptochem.com This reduces the need for repeat analyses and investigations into assay performance, ultimately saving time and resources. kcasbio.com

Co-elution with Analyte: Ideally, the internal standard should co-elute with the analyte. Deuterated standards achieve this perfectly, ensuring that they are subjected to the exact same conditions at the exact same time within the analytical system, which is a key requirement for effective compensation of matrix effects. aptochem.comscispace.com

Investigations into Metabolic Fate and Pathways Utilizing Deuterated Analogues Methodological Focus

Application of 5-Hydroxy Propafenone (B51707) Hydrochloride-d5 in In Vitro Metabolism Studies

In vitro systems, such as human liver microsomes, provide a controlled environment to study specific metabolic reactions without the complexities of a whole organism. In this context, deuterated substrates like deuterated propafenone are instrumental.

Deuterated analogues are pivotal in dissecting the kinetics of the enzymes responsible for drug metabolism, most notably Cytochrome P450 (CYP) isozymes. For propafenone, the 5-hydroxylation pathway, mediated by CYP2D6, is a major route of biotransformation. nih.gov To investigate the interaction between propafenone's enantiomers at the active site of this enzyme, researchers have utilized a pseudoracemate containing (R)-propafenone and a deuterated version of the S-enantiomer, (S)-[2H4]propafenone. nih.gov

This approach allows for the simultaneous incubation of both enantiomers while still being able to distinguish and quantify the formation of their respective 5-hydroxy metabolites using mass spectrometry. nih.gov Such studies have revealed that while the individual enantiomers show significant differences in metabolic rates when incubated alone, this stereoselectivity is absent when they are co-incubated as a pseudoracemate, indicating a competitive interaction at the enzyme's active site. nih.gov The use of the deuterated substrate was crucial for determining the inhibition kinetics, revealing that (R)-propafenone is a more potent inhibitor of (S)-propafenone's metabolism than vice versa. nih.gov

Table 1: Enzyme Kinetic Parameters for Propafenone 5-Hydroxylation by CYP2D6 This table presents kinetic data from an in vitro study using human liver microsomes to demonstrate the utility of deuterated substrates in determining enzyme kinetics and inhibitory interactions.

Substrate/Inhibitor CombinationKinetic ParameterValue
(S)-Propafenone (Incubated Alone)Vmax (pmol/µg/hr)10.2
Km (µM)5.3
(R)-Propafenone (Incubated Alone)Vmax (pmol/µg/hr)5.5
Km (µM)3.0
Inhibition of (R)-Propafenone 5-hydroxylation by (S)-[2H4]-PropafenoneKi (µM)5.2
Inhibition of (S)-[2H4]-Propafenone 5-hydroxylation by (R)-PropafenoneKi (µM)2.9

One of the most powerful applications of deuterium (B1214612) labeling is in the elucidation of metabolic pathways. By administering a deuterated parent drug, all subsequent metabolites will carry the deuterium label, creating a distinct isotopic pattern that can be tracked with high-sensitivity mass spectrometry. nih.gov This method allows for the confident identification of drug-related material in a complex biological sample, distinguishing it from endogenous molecules.

A study utilizing deuterated propafenone in humans led to the structural elucidation of 11 different metabolites, which accounted for over 90% of the administered dose. nih.gov This comprehensive analysis revealed several key metabolic routes:

Hydroxylation and Conjugation: The major pathways involved the formation of 5-hydroxypropafenone (B19502) and hydroxy-methoxy-propafenone, which were then extensively conjugated with glucuronic acid and sulphuric acid. nih.gov

Oxidative Deamination: This pathway led to the formation of glycol and lactic acid derivatives. nih.gov

C-C Bond Splitting: A significant pathway involved the cleavage of a carbon-carbon bond, yielding 3-phenyl-propionic acid. nih.gov

Ether Cleavage: A minor pathway involved the splitting of the ether group, resulting in a phenolic product. nih.gov

Without the deuterium label, distinguishing this complex array of low-concentration metabolites from the background biochemical noise would have been significantly more challenging.

Use in Preclinical Pharmacokinetic and Biodistribution Studies (Methodological Aspects)

The principles of using deuterated compounds extend from in vitro systems to whole-organism preclinical studies in animal models. These studies are essential for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME).

The use of deuterated compounds is a well-established method for tracing the metabolic fate of a drug in vivo. nih.gov Analogous to human studies, administering a deuterated drug to an animal model allows researchers to track the appearance and disappearance of the parent drug and its metabolites in various tissues and fluids like plasma, bile, urine, and feces over time. nih.gov This technique, often referred to as Deuterium Metabolic Imaging (DMI) in advanced imaging contexts, enables a dynamic view of metabolic fluxes. nih.govescholarship.org

Accurate quantification of drug metabolites is critical for pharmacokinetics. Deuterated analogues of the analytes of interest, such as 5-Hydroxy Propafenone-d5, serve as ideal internal standards for analytical methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov Because the deuterated standard is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar extraction efficiencies and ionization effects in the mass spectrometer. nih.gov This co-behavior corrects for sample loss or analytical variability, leading to highly accurate and precise quantification.

A sensitive HPLC-MS method was developed to determine levels of propafenone, 5-hydroxypropafenone, N-despropylpropafenone, and their glucuronide conjugates in human plasma and urine, using their respective deuterated analogues as internal standards. nih.gov This methodology allows for the reliable determination of metabolite-to-parent drug ratios and the calculation of turnover rates, which are essential for understanding the impact of genetic polymorphisms (e.g., in CYP2D6) or drug-drug interactions on the pharmacokinetic profile. nih.govnih.gov

Table 2: Analyte Quantification using Deuterated Internal Standards This table shows the limits of quantification (LOQ) achieved for propafenone and its metabolites in human plasma using an HPLC-MS method with deuterated analogues as internal standards, illustrating the sensitivity of the technique.

AnalyteLimit of Quantification (pmol/ml)
Propafenone10
5-Hydroxypropafenone10
R- and S-Propafenone Glucuronide10
N-Desalkylpropafenone20

Deuterium Isotope Effects on Enzyme Activity and Metabolic Flux

The substitution of a hydrogen atom with a deuterium atom increases the mass of that position, which in turn strengthens the covalent bond (e.g., C-H vs. C-D). If the cleavage of this bond is the rate-limiting step in an enzyme-catalyzed reaction, the reaction will proceed more slowly with the deuterated substrate. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.gov

Understanding the KIE is critical when using deuterated compounds in metabolic research. While often a powerful tool, it can also alter the very metabolic pathways being studied. nih.gov For example, if the primary metabolic pathway is slowed due to a KIE, the drug may be shunted down alternative metabolic routes that were previously minor. This can lead to a different metabolite profile compared to the non-deuterated drug. Therefore, knowledge of the enzyme's reaction mechanism and the extent to which metabolism contributes to systemic clearance is crucial for the proper application and interpretation of data from deuterated compounds. nih.gov In the case of propafenone, the competitive inhibition observed between its enantiomers during 5-hydroxylation, a study enabled by a deuterated analogue, demonstrates how isotopic labeling can be used to probe subtle but significant interactions that influence enzyme activity and metabolic flux. nih.gov

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of drug metabolism, the focus is typically on the deuterium KIE, where a carbon-hydrogen (C-H) bond targeted by metabolic enzymes is replaced with a carbon-deuterium (C-D) bond. This substitution does not change the molecule's chemical properties, but it does affect the rate at which the bond is broken. portico.org

The underlying principle of the KIE lies in the difference in zero-point vibrational energy between C-H and C-D bonds. portico.org Due to its greater mass, a C-D bond has a lower vibrational frequency and consequently a lower zero-point energy than a C-H bond. For a chemical reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state for bond cleavage, making the reaction slower compared to its C-H counterpart. wikipedia.org

This effect is most pronounced when the cleavage of the isotopically substituted bond is the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect. wikipedia.org Many critical metabolic reactions are catalyzed by cytochrome P450 (P450 or CYP) enzymes, which are responsible for the oxidation of a vast number of drugs. nih.govnih.gov These oxidative reactions often involve the cleavage of C-H bonds. nih.govnih.gov By replacing a hydrogen atom with deuterium at a "metabolic soft spot"—a position on the molecule susceptible to metabolism—researchers can slow down the reaction at that site. portico.org This retardation of metabolism can lead to several observable outcomes:

A shift in metabolism towards alternative pathways, potentially leading to the formation of different metabolites. juniperpublishers.com

An increase in the plasma concentration and half-life of the parent drug. nih.gov

The observation of a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting or at least partially rate-limiting step in the metabolic pathway. nih.govnih.gov This information is invaluable for identifying the specific sites and enzymatic processes involved in a drug's biotransformation.

Experimental Design for Detecting Isotope Effects in Propafenone Metabolism

Detecting and quantifying isotope effects in the metabolism of a drug like propafenone requires a carefully designed experimental setup. Propafenone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. drugbank.com Key metabolic pathways include aromatic ring hydroxylation to form 5-hydroxypropafenone and N-dealkylation to form N-depropylpropafenone. drugbank.comnih.gov 5-hydroxypropafenone is an active metabolite with antiarrhythmic effects similar to the parent compound. nih.gov

An experimental design to investigate the KIE in propafenone metabolism, using an analogue like 5-Hydroxy Propafenone Hydrochloride-d5, would typically involve parallel or crossover studies comparing the metabolism of the deuterated and non-deuterated compounds.

In Vitro Experimental Design:

System Selection: The experiment would utilize in vitro systems that contain the relevant metabolic enzymes, such as human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4). nih.govacs.org

Incubation: Both propafenone and its deuterated analogue would be incubated separately with the chosen enzyme system under controlled conditions (temperature, pH, and cofactor concentrations).

Substrate Depletion & Metabolite Formation: Over a time course, samples are taken and the reaction is stopped. The rate of disappearance of the parent compound (substrate depletion) and the rate of appearance of key metabolites (e.g., 5-hydroxypropafenone) are measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Data Analysis: The intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds is calculated. The KIE is then determined as the ratio of the intrinsic clearance of the non-deuterated compound to that of the deuterated compound (KIE = CLint H / CLint D). A value significantly greater than 1 indicates an isotope effect. nih.gov

In Vivo Experimental Design:

Subject Administration: A study could be designed where human volunteers or animal models are administered the deuterated compound. nih.gov

Sample Collection: Biological samples such as plasma, urine, and feces are collected at various time points after administration. nih.gov

Metabolite Profiling: The collected samples are analyzed to identify and quantify the parent drug and its various metabolites. The use of a deuterated parent compound aids in distinguishing drug-related material from endogenous compounds. A microwave plasma detector or mass spectrometry can be used to specifically measure deuterium content in the various excretion products and identified metabolites. nih.gov

Pharmacokinetic Analysis: By tracking the concentrations of the parent drug and its metabolites over time, a detailed pharmacokinetic profile can be constructed. A study utilizing deuterated propafenone found that the drug is almost completely absorbed and metabolized, with metabolites being excreted primarily via feces (around 53% of the dose) and urine. nih.gov This type of study allows for the elucidation of the major metabolic pathways and the relative importance of each. For instance, such an experiment identified conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone as major metabolites. nih.gov

A comparative in vivo study might involve administering the deuterated and non-deuterated compounds to different groups (a parallel design) or to the same subjects with a washout period in between (a crossover design). By comparing the pharmacokinetic profiles, researchers can directly observe the in vivo consequences of the KIE, such as changes in drug exposure (Area Under the Curve - AUC) and half-life. nih.gov

Research Findings from a Deuterated Propafenone Study

A human study on the metabolism of deuterated propafenone provided significant insights into its metabolic fate. The major identified metabolites and their excretion routes highlight the primary biotransformation pathways.

Table 1: Major Metabolites of Deuterated Propafenone Identified in Humans nih.gov
Metabolite ClassSpecific Metabolites IdentifiedPrimary Metabolic Pathway
Hydroxylated ConjugatesConjugates of 5-hydroxypropafenone (with glucuronic and sulphuric acid)Aromatic Hydroxylation (Phase I) followed by Glucuronidation/Sulfation (Phase II)
Hydroxy-Methoxy ConjugatesConjugates of hydroxy-methoxy-propafenoneHydroxylation and Methylation (Phase I) followed by Conjugation (Phase II)
Direct ConjugatesPropafenone glucuronideGlucuronidation (Phase II)
Deamination ProductsGlycol and lactic acid derivativesOxidative Deamination
Cleavage Products3-phenyl-propionic acidC-C Bond Splitting

This detailed analysis, made possible by the use of a deuterated tracer, confirmed that hydroxylation (specifically at the 5-position) and subsequent conjugation are dominant metabolic routes for propafenone. nih.gov

Rigorous Quality Control and Reference Standard Methodologies for Deuterated Compounds

Establishment of Reference Material Standards for 5-Hydroxy Propafenone (B51707) Hydrochloride-d5

The foundation of reliable quantitative analysis is the use of well-characterized reference materials. For a deuterated compound like 5-Hydroxy Propafenone Hydrochloride-d5, establishing it as a reference standard involves a meticulous process of certification, traceability, and batch evaluation.

Certified Reference Materials (CRMs) are standards used to check the quality and metrological traceability of products and to validate analytical measurement methods. wikipedia.org The certification of a reference material for this compound involves a metrologically valid procedure to determine its key properties, such as identity and purity. wikipedia.org This process is often governed by international standards like ISO 17034, which outlines the requirements for the competence of reference material producers. traceable.comyoutube.com

A critical component of certification is establishing metrological traceability—an unbroken chain of calibrations linking the measurement result to a recognized national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST). traceable.comyoutube.comiaea.org The certificate accompanying the reference material provides the certified property value, its associated measurement uncertainty, and a formal statement of traceability. wikipedia.orgiaea.org This ensures that measurements made using the standard are accurate and comparable across different laboratories and over time. For deuterated standards, this traceability underpins their role in high-stakes applications like therapeutic drug monitoring and pharmacokinetic studies. veeprho.com

To be a reliable reference material, every unit within a batch must be consistent, and the material must remain unchanged over its shelf life. researchgate.net Therefore, homogeneity and stability testing are mandatory steps in the certification process, often conducted in accordance with guidelines like ISO Guide 35. iaea.orgeuropa.eu

Stability Assessment: Stability studies are performed to determine the shelf life of the reference material and to establish appropriate storage and shipping conditions. youtube.comiasonline.org These studies monitor the certified properties of the material over time.

Real-time stability studies involve storing the material at its recommended temperature and testing it at regular intervals. youtube.com

Accelerated stability studies involve storing the material at elevated temperatures to predict its long-term stability more quickly. youtube.com

The data from these studies ensure that the this compound reference material remains fit for its intended purpose throughout its stated period of validity. iaea.org

Purity and Isotopic Integrity Assessment for Quality Assurance

For a deuterated internal standard, quality assurance extends beyond chemical purity to include isotopic integrity. The presence of unlabeled analytes or other isotopic impurities can compromise the accuracy of quantitative results.

A comprehensive characterization of this compound relies on the use of orthogonal analytical techniques—methods that measure the same property based on different physical or chemical principles. This approach provides a high degree of confidence in the assigned purity value.

Commonly employed techniques include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a primary tool for confirming the identity, determining chemical purity, and quantifying the analyte. nih.govnveo.org It separates the compound from impurities and provides structural information through its mass-to-charge ratio and fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance without the need for an identical reference standard. youtube.comnih.gov ¹H NMR and ¹³C NMR are also used to confirm the molecular structure and ensure the deuterium (B1214612) labels are in the correct positions. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement, which helps to confirm the elemental composition and identify impurities with very similar masses. rsc.orgrsc.org

Table 1: Orthogonal Techniques for Characterization of this compound This table is interactive. You can sort and filter the data.

Technique Purpose Key Findings
LC-MS/MS Identity Confirmation & Purity Assessment Retention Time, Parent/Product Ion m/z, Absence of Impurity Peaks
qNMR Purity Determination & Structural Verification Quantitative Purity Value, Confirmation of Deuterium Labeling Sites
HR-MS Isotopic Enrichment & Elemental Composition Accurate Mass, Isotopic Distribution, Elemental Formula Confirmation
FTIR Spectroscopy Functional Group Identification Infrared Absorption Spectrum

The effectiveness of a deuterated internal standard is directly related to its isotopic purity. rsc.orgrsc.org It is critical to detect and quantify the amount of the unlabeled form (d0) of 5-Hydroxy Propafenone and other isotopic impurities (e.g., d1, d2, d3, d4) within the this compound standard.

The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at low levels. nih.gov Similarly, natural isotopic abundance of elements like carbon and oxygen in the analyte can contribute to the signal of the deuterated standard, a phenomenon known as isotopic crosstalk, which can cause non-linear calibration curves if not corrected. nih.gov

High-resolution mass spectrometry is a powerful tool for this assessment. By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the desired d5-labeled compound and any unlabeled or partially deuterated species can be measured to calculate the percentage of isotopic enrichment. rsc.org For example, a study on propafenone-d7 found its isotopic purity to be 96.5%, with the presence of partially deuterated and non-deuterated species also quantified. rsc.orgrsc.org

Table 2: Illustrative Isotopic Purity Data for a Deuterated Standard This table is interactive. You can sort and filter the data.

Isotopologue Description Relative Abundance (%)
d5 Desired Labeled Compound 99.5
d4 Partially Labeled Impurity 0.3
d3 Partially Labeled Impurity <0.1
d2 Partially Labeled Impurity <0.1
d1 Partially Labeled Impurity <0.1
d0 Unlabeled Species 0.1

Inter-Laboratory Variability and Harmonization of Methods Using Deuterated Standards

Even with validated methods, results can vary between different laboratories due to differences in instrumentation, reagents, and personnel. The use of a stable isotope-labeled internal standard, like this compound, is essential for minimizing this variability. nih.gov

By adding a known quantity of the deuterated standard to every sample and calibrator, analysts can correct for variations in sample recovery and matrix effects, which are major sources of discrepancy in bioanalytical methods. clearsynth.comnih.gov A study on the drug lapatinib (B449) demonstrated that while both non-labeled and isotope-labeled internal standards performed acceptably in pooled plasma, only the isotope-labeled standard could correct for the significant interindividual variability in recovery from patient plasma samples. nih.gov This underscores the importance of using a deuterated standard to ensure that data from different patient samples, or from samples analyzed in different labs, are accurate and comparable. nih.gov

The availability of a common, well-characterized CRM for this compound allows different laboratories to calibrate their instruments and validate their methods against the same standard. This harmonization is crucial for clinical trials, therapeutic drug monitoring, and bioequivalence studies where data from multiple sites must be combined and compared reliably. nveo.org

Emerging Research Frontiers and Future Perspectives

Integration of 5-Hydroxy Propafenone (B51707) Hydrochloride-d5 in Multi-Omics Research Methodologies

Multi-omics, the integrated analysis of diverse biological data sets (including genomics, proteomics, and metabolomics), offers a holistic view of an organism's response to a drug. The accuracy of each data layer is paramount for a meaningful integrated analysis. In this context, 5-Hydroxy Propafenone Hydrochloride-d5 serves as a critical tool for ensuring the reliability of metabolomic data.

In metabolomic studies, which quantify the abundance of small molecules, deuterated internal standards are essential for correcting variations that occur during sample processing and analysis. mdpi.com As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically almost identical to its non-deuterated counterpart but is distinguishable by mass spectrometry. When added to a biological sample at a known concentration, it co-elutes with the endogenous 5-Hydroxy Propafenone and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. kcasbio.comclearsynth.com By normalizing the analyte's signal to that of the deuterated standard, researchers can achieve highly accurate and precise quantification. clearsynth.com

This precision is fundamental for multi-omics research. For example, by accurately quantifying the levels of 5-Hydroxy Propafenone, researchers can confidently correlate this metabolic data with specific genetic polymorphisms (genomics) or changes in protein expression (proteomics) that influence drug metabolism. This integrated approach allows for the identification of novel biomarkers for drug efficacy or toxicity and a deeper understanding of the systems-level biological pathways affected by the drug and its metabolites. mdpi.com The use of deuterated standards like 5-Hydroxy Propafenone-d5 is therefore not just an analytical refinement but a key enabler of robust and reliable multi-omics investigations. mdpi.comclearsynth.com

Development of Novel Deuterated Analogues for Complex Drug Metabolism Studies

The use of deuteration extends beyond its role as an internal standard to being a powerful strategy in the study and manipulation of drug metabolism. The "deuterium switch" is an approach where hydrogen atoms at sites of metabolic activity in a drug molecule are replaced with deuterium (B1214612). nih.gov This substitution creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down the rate of metabolic reactions at that site, a phenomenon known as the kinetic isotope effect. nih.gov

Studies using deuterated versions of the parent drug, propafenone, have been instrumental in elucidating its complex metabolic fate. In a study involving the oral administration of deuterated propafenone to human subjects, researchers were able to trace and identify 11 different metabolites by tracking the deuterium label. nih.gov This work confirmed that 5-hydroxypropafenone (B19502) is a major metabolite, alongside various glucuronide and sulphate conjugates. nih.gov

The future of this field lies in the rational design of novel deuterated analogues to create new chemical entities with improved pharmacokinetic profiles. nih.gov By strategically placing deuterium at specific "soft spots" on the propafenone molecule that are susceptible to rapid metabolism, researchers can aim to:

Reduce Metabolic Rate: Slowing metabolism can increase the drug's half-life and exposure, potentially allowing for lower or less frequent dosing. nih.gov

Alter Metabolic Pathways: Directing metabolism away from the formation of potentially reactive or less active metabolites.

Decrease Inter-individual Variability: Minimizing the impact of genetic variations in metabolic enzymes (like CYP2D6 for propafenone) on drug clearance.

This approach has moved from a niche strategy to a mainstream tool in drug discovery, with the potential to create safer and more effective medicines. nih.gov

Table 1: Key Metabolites of Propafenone Identified Using Deuterated Analogues This table summarizes major metabolites identified in human studies using deuterated propafenone, showcasing the utility of isotopic labeling in metabolic profiling.

Metabolite ClassSpecific Metabolites IdentifiedMetabolic Pathway
Hydroxylation Products 5-HydroxypropafenoneAromatic Hydroxylation (CYP2D6)
Conjugation Products Conjugates of 5-hydroxypropafenone, hydroxy-methoxy-propafenone glucuronides and sulphatesGlucuronidation, Sulfation
Deamination Products Glycol and lactic acid derivativesOxidative Deamination
Cleavage Products 3-phenyl-propionic acidC-C bond splitting

Source: Adapted from Hege et al., 1984. nih.gov

Advancements in Automated Analytical Platforms for High-Throughput Quantification Utilizing Deuterated Standards

The demands of modern drug development, requiring the analysis of thousands of samples from clinical and non-clinical studies, have driven significant advancements in laboratory automation. criver.com Fully automated analytical platforms that integrate robotic sample handling, liquid chromatography (LC), and mass spectrometry (MS) are becoming the standard for bioanalysis. thermofisher.com Deuterated standards like this compound are critical reagents for these high-throughput systems.

Automated platforms offer substantial benefits over manual procedures, including:

Increased Throughput: Robotic systems can prepare and inject samples continuously, enabling large-scale analysis that would be unattainable manually. nih.govacs.org

Improved Data Quality: In high-throughput LC-MS/MS analysis, the use of a deuterated internal standard is essential to compensate for instrument drift and matrix effects that can occur over long analytical runs. kcasbio.com

The evolution of automation also extends to data processing. Specialized software tools can automatically identify and integrate chromatographic peaks, calculate the concentration ratio of the analyte to its deuterated standard, and flag any results that fall outside predefined quality control limits. nih.gov This automated quantification streamlines the entire workflow, from sample to result, increasing efficiency and ensuring data integrity. criver.comnih.gov The synergy between advanced robotic platforms and the reliability of deuterated internal standards enables the rapid and robust quantification required to support large-scale drug development programs. thermofisher.com

Table 2: Comparison of Manual vs. Automated Platforms for Bioanalysis This table highlights the key advantages of using automated systems with deuterated standards in high-throughput quantification.

FeatureManual AnalysisAutomated PlatformAdvantage of Automation
Throughput Low; limited by operator capacityHigh; capable of continuous operationEnables large-scale studies
Precision Prone to inter-operator variabilityHigh; reproducible robotic actionsReduces overall variability by >15%. nih.gov
Sample Handling Manual thawing, quenching, injectionAutomated, temperature-controlled processesMinimizes back-exchange and degradation. thermofisher.comnih.gov
Data Processing Manual peak integration and reviewAutomated quantification and flaggingIncreases speed and reduces human error. nih.gov
Suitability Small-scale studies, method developmentHigh-throughput screening, clinical sample analysisMeets demands of modern drug development

Source: Adapted from data presented in multiple studies on analytical automation. thermofisher.comnih.govacs.orgnih.gov

Regulatory Science and the Role of Deuterated Standards in Methodologies for New Drug Development Programs

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that bioanalytical methods used to support new drug applications be rigorously validated to ensure they are reliable and reproducible. nih.govnih.gov In this regulatory landscape, deuterated internal standards play a crucial role in meeting these stringent requirements.

The use of a stable isotope-labeled internal standard (SIL-IS) like 5-Hydroxy Propafenone-d5 is widely considered the "gold standard" for quantitative LC-MS/MS assays submitted for regulatory review. kcasbio.comnih.gov Regulatory guidance emphasizes the need to account for matrix effects—the influence of other components in a biological sample on the ionization of the analyte. myadlm.org Because a deuterated standard is nearly identical to the analyte, it provides the most effective means of correcting for these effects, leading to more accurate and reliable data, which is a key consideration for regulators. kcasbio.comclearsynth.com The EMA has noted that the vast majority of bioanalytical submissions incorporate SIL-IS. kcasbio.com

Beyond their use in method validation, deuterated compounds have significant regulatory implications as therapeutic agents themselves.

New Chemical Entity (NCE) Status: The FDA considers the deuteration of a molecule to be a structural change that creates a new active moiety. salamandra.net This means a deuterated version of an existing drug can be classified as an NCE, granting it a period of market exclusivity. nih.govsalamandra.net

Streamlined Development Pathways: For a "deuterium switch" drug, developers may be able to use a streamlined regulatory pathway, such as the 505(b)(2) application in the U.S. salamandra.net This pathway allows the sponsor to rely, in part, on the existing safety and efficacy data of the original, non-deuterated drug. However, this requires comprehensive bridging studies (pharmacokinetic, toxicological, etc.) to scientifically justify the relevance of the original data to the new deuterated product. salamandra.net

The careful application of deuterated standards in bioanalysis and the strategic development of deuterated drugs are therefore central to modern, efficient, and successful new drug development programs that meet global regulatory expectations.

Q & A

Basic Research Questions

Q. How can researchers develop a validated LC-MS/MS method for quantifying 5-Hydroxy Propafenone Hydrochloride-d5 in biological matrices?

  • Methodology : Use Hybrid SPE phospholipid technology for plasma sample preparation to improve phospholipid removal and reduce matrix effects. Optimize chromatographic conditions (e.g., C18 column, gradient elution with 0.1% formic acid in water/acetonitrile) and MS parameters (e.g., positive ion electrospray, MRM transitions). Validate the method for sensitivity (LOQ ≤ 1 ng/mL), precision (RSD < 15%), and recovery (≥80%) per ICH guidelines .
  • Key Parameters : RF power (1550 W), nebulizer gas flow (1.01 L/min), He collision gas (4.3 mL/min), and integration time (0.0999 sec/mass) for ICP-MS validation of elemental impurities .

Q. What metabolic pathways and enzymes influence the pharmacokinetics of this compound?

  • Methodology : Investigate CYP2D6-mediated hydroxylation (primary pathway) and CYP3A4/1A2-mediated N-depropylation using in vitro microsomal assays. Compare pharmacokinetic profiles in CYP2D6 extensive vs. poor metabolizers via plasma sampling in animal models. Utilize deuterium labeling (d5) to track metabolite stability and distinguish parent-drug vs. metabolite contributions .
  • Key Findings : CYP2D6 poor metabolizers exhibit prolonged elimination half-life (≈17 hours vs. 2–10 hours in extensive metabolizers) and higher β-blockade due to reduced 5-hydroxy metabolite formation .

Q. How does deuterium labeling affect the stability and detection of 5-Hydroxy Propafenone in pharmacokinetic studies?

  • Methodology : Synthesize deuterated analogs (e.g., 5-Hydroxy Propafenone-d5) to minimize metabolic degradation and improve MS detection sensitivity. Validate isotopic purity (≥98%) via high-resolution MS and compare pharmacokinetic parameters (AUC, Cmax) with non-deuterated counterparts in crossover rodent studies .
  • Key Considerations : Ensure deuterium incorporation at metabolically stable positions (e.g., aromatic rings) to prevent isotopic exchange in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions in arrhythmogenic vs. antiarrhythmic effects of this compound across experimental models?

  • Methodology : Conduct dose-response studies in aconitine-induced arrhythmia models (e.g., rodents) to assess proarrhythmic thresholds. Compare electrophysiological outcomes (e.g., QRS widening, ventricular tachycardia incidence) with in vitro ion channel assays (hERG, Nav1.5). Use Langendorff-perfused hearts to isolate cardiac-specific effects .
  • Data Interpretation : Proarrhythmic effects (e.g., 1:1 atrial flutter) are dose-dependent and more prevalent in models with preexisting conduction abnormalities .

Q. What strategies optimize in vivo formulations of this compound for improved bioavailability?

  • Methodology : Develop co-solvent systems (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80) to enhance aqueous solubility. Conduct bioavailability studies in rodents using IV-to-oral crossover designs. Monitor plasma concentrations via LC-MS/MS and calculate absolute bioavailability using non-compartmental analysis .
  • Key Challenges : Address first-pass metabolism via CYP2D6 inhibition (e.g., quinidine co-administration) to evaluate saturation kinetics .

Q. How do elemental impurities in this compound formulations impact preclinical safety assessments?

  • Methodology : Validate ICP-MS methods for quantifying 17 elemental impurities (e.g., Cd, Pb, As) per ICH Q3D guidelines. Use microwave digestion (HNO3/HCl) for sample preparation and spike recovery tests (85–115%) to ensure accuracy. Correlate impurity levels with in vitro cytotoxicity (e.g., HepG2 cell viability assays) .
  • Regulatory Thresholds : Adhere to permitted daily exposure limits (e.g., As: 1.5 µg/day) for parenteral formulations .

Q. What experimental designs mitigate confounding effects of β-blockade in studies of this compound?

  • Methodology : Use CYP2D6-genotyped animal models to isolate β-blockade contributions. Compare hemodynamic outcomes (e.g., heart rate, contractility) between wild-type and CYP2D6-knockout models. Apply selective β1-antagonists (e.g., metoprolol) as positive controls .
  • Key Insight : β-blockade effects are negligible in CYP2D6 extensive metabolizers due to rapid 5-hydroxy metabolite formation .

Methodological Considerations

  • Sample Preparation : Prioritize Hybrid SPE over protein precipitation to reduce phospholipid-induced ion suppression in LC-MS/MS .
  • Analytical Validation : Include matrix effect (85–115%), carryover (<20% of LLOQ), and stability (bench-top, freeze-thaw) assessments in method validation .
  • Ethical Compliance : Obtain informed consent for human plasma studies and adhere to ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.